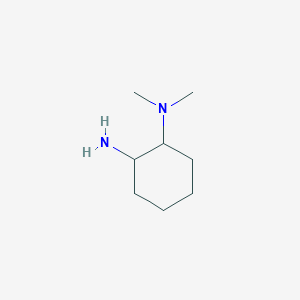

N1,N1-dimethylcyclohexane-1,2-diamine

Overview

Description

N1,N1-dimethylcyclohexane-1,2-diamine is a chemical compound with the empirical formula C8H18N2 . It is also known as trans-N,N′-Dimethylcyclohexane-1,2-diamine . This compound serves as a ligand in various chemical reactions, particularly those involving N-alkenylation and N-alkylation of amides .

Synthesis Analysis

The synthesis of N1,N1-dimethylcyclohexane-1,2-diamine involves the appropriate functionalization of cyclohexane derivatives. While specific synthetic routes may vary, the compound can be prepared through controlled reactions of cyclohexane-1,2-diamine with methylating agents. Further details on the synthetic methods can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of N1,N1-dimethylcyclohexane-1,2-diamine consists of a cyclohexane ring with two methyl groups attached to adjacent nitrogen atoms. The compound adopts a trans configuration, resulting in a chiral center. The crystallographic data indicate that it crystallizes as colorless needles in the orthorhombic crystal system .

Chemical Reactions Analysis

- Copper-Catalyzed C-N Coupling Reactions :

Physical And Chemical Properties Analysis

Scientific Research Applications

Ligand Synthesis for Copper-Catalyzed C-N Coupling Reactions

This compound can be used as a ligand in copper-catalyzed C-N coupling reactions to synthesize products like vinylsulfoximines from NH sulfoximes and vinyl bromides, and N-arylpyridones from reactions between 2-substituted pyridines and aryl halides .

Preparation of 4H-benzo[f]imidazo[1,4]diazepin-6-one

It serves as a ligand in multi-component Ullmann coupling reactions crucial for synthesizing 4H-benzo[f]imidazo[1,4]diazepin-6-one .

Synthesis of Derivatives of α-Diazophosphonic Acid

The compound is employed in the synthesis of derivatives of α-diazophosphonic acid, which are useful in O-H and N-H insertion reactions .

Starting Material for α-Chloro-α-alkylphosphonic Acids

It is also used as a starting material for the synthesis of α-chloro-α-alkylphosphonic acids .

Safety and Hazards

Mechanism of Action

Target of Action

N1,N1-Dimethylcyclohexane-1,2-diamine, also known as N,N-Dimethyl-1,2-cyclohexanediamine, is primarily used as a ligand in various chemical reactions A ligand is a molecule that binds to another (usually larger) molecule

Mode of Action

The compound is used to promote N-alkenylation and N-alkylation reactions of amides . Alkenylation and alkylation are processes by which an alkene or alkyl group is introduced into a molecule. The compound, acting as a ligand, facilitates these reactions, leading to the formation of new chemical bonds .

Biochemical Pathways

It can be used in the synthesis of various products via copper-catalyzed c-n coupling reactions . These products can include vinylsulfoximines, N-arylpyridones, and N-aryl amines .

Result of Action

The primary result of the action of N1,N1-Dimethylcyclohexane-1,2-diamine is the facilitation of chemical reactions, specifically N-alkenylation and N-alkylation reactions of amides . This leads to the formation of new chemical entities, which can have various applications in different fields of chemistry.

properties

IUPAC Name |

2-N,2-N-dimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDZGSBXKJXGNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498678 | |

| Record name | N~1~,N~1~-Dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1-dimethylcyclohexane-1,2-diamine | |

CAS RN |

68173-05-7 | |

| Record name | N~1~,N~1~-Dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

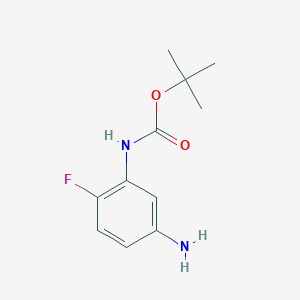

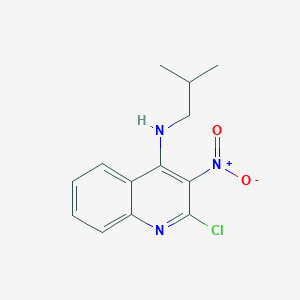

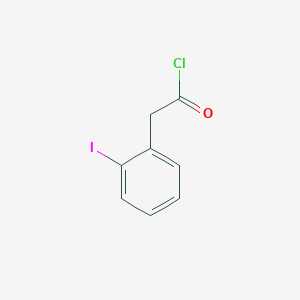

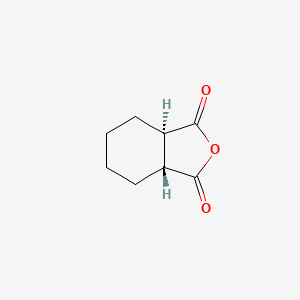

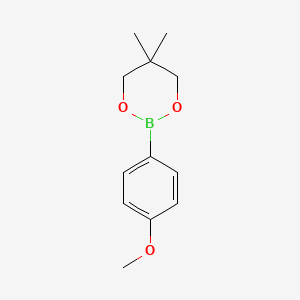

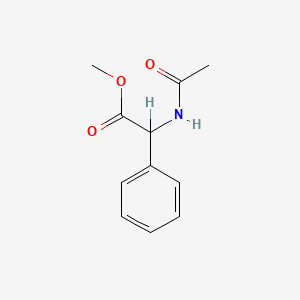

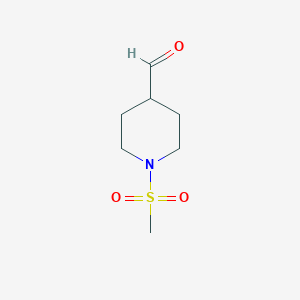

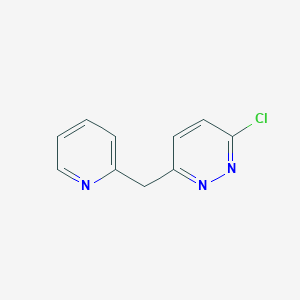

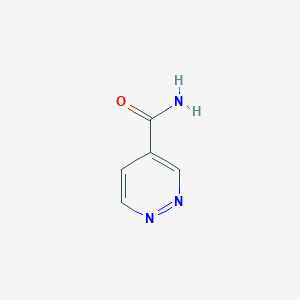

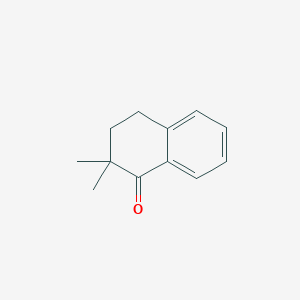

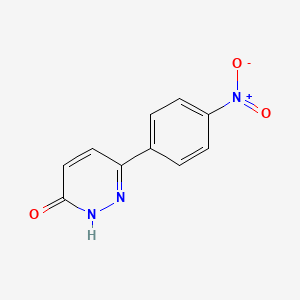

Feasible Synthetic Routes

Q & A

Q1: What makes N,N-Dimethyl-1,2-cyclohexanediamine a valuable ligand in transition metal catalysis?

A1: N,N-Dimethyl-1,2-cyclohexanediamine effectively coordinates with transition metals due to its two nitrogen atoms with lone pairs of electrons. This coordination forms a stable metal complex, allowing the ligand to influence the reactivity and selectivity of the metal catalyst. [, ]

Q2: Can you illustrate the use of N,N-Dimethyl-1,2-cyclohexanediamine in Copper-catalyzed reactions?

A2: Certainly! N,N-Dimethyl-1,2-cyclohexanediamine has proven effective in several Copper-catalyzed reactions. For instance, it facilitates the N-arylation of indoles with aryl halides to yield N-Arylindoles with high yields. [] This ligand also plays a crucial role in Copper-catalyzed amidation of aryl halides, enabling the coupling of aryl iodides, bromides, and even chlorides with various amides under relatively mild conditions. [] Furthermore, it enables the regiospecific synthesis of N-alkylbenzimidazoles from o-haloanilines in good to excellent yields. []

Q3: Are there examples of N,N-Dimethyl-1,2-cyclohexanediamine being utilized in reactions other than coupling reactions?

A3: Absolutely! One notable application is in the stereoselective synthesis of (E)- and (Z)-isocyanoalkenes. Here, a catalyst system derived from Copper(II) and N,N-Dimethyl-1,2-cyclohexanediamine facilitates the coupling of vinyl iodides with formamide, followed by dehydration, to produce the desired isocyanoalkenes with high stereoselectivity. []

Q4: What role does N,N-Dimethyl-1,2-cyclohexanediamine play in Nickel-catalyzed reactions?

A4: N,N-Dimethyl-1,2-cyclohexanediamine is a key component in Nickel-catalyzed alkyl-alkyl Suzuki cross-coupling reactions. Research suggests a Ni(I)-Ni(III) catalytic cycle where the ligand, complexed with Nickel, participates in transmetalation with alkylboranes, oxidative addition of alkyl halides, and subsequent reductive elimination to yield the coupled product. []

Q5: How does the chirality of N,N-Dimethyl-1,2-cyclohexanediamine influence its application in asymmetric catalysis?

A5: The chirality of N,N-Dimethyl-1,2-cyclohexanediamine allows it to induce stereoselectivity in catalytic reactions. For example, in the polymerization of 1-hexene, a chiral fluorous dialkoxy-diamino zirconium complex incorporating N,N-Dimethyl-1,2-cyclohexanediamine yielded isotactic-enriched poly(1-hexene) with moderate molecular weights and narrow dispersity. []

Q6: How is N,N-Dimethyl-1,2-cyclohexanediamine oxalate synthesized?

A6: One method involves a two-step process. First, trans-1,2-diaminocyclohexane undergoes amidation with methyl chloroformate to generate an intermediate. Subsequently, this intermediate is reduced using lithium aluminum hydride to yield N,N-Dimethyl-1,2-cyclohexanediamine free alkali. The free alkali is then reacted with oxalic acid in a suitable solvent to form the stable N,N-Dimethyl-1,2-cyclohexanediamine oxalate salt. []

Q7: Are there analytical techniques for studying N,N-Dimethyl-1,2-cyclohexanediamine and its metal complexes?

A7: Yes, various techniques are employed to characterize N,N-Dimethyl-1,2-cyclohexanediamine and its metal complexes. These include:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Circular Dichroism (CD) spectroscopy. [, ]

- X-ray crystallography: Provides structural information about the complexes. [, ]

- Electrochemistry: Cyclic Voltammetry (CV) can be used to study the electrochemical behavior of the complexes. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)